molecular formula C8H13NO B1651180 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one CAS No. 1240529-21-8

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B1651180
CAS No.: 1240529-21-8
M. Wt: 139.19
InChI Key: DPOXVLYGMKIJAJ-UHFFFAOYSA-N
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Description

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one (CAS: 1240529-21-8) is a bicyclic ketone featuring a nitrogen atom at the 3-position and an ethyl substituent. Its molecular formula is C₈H₁₃NO (MW: 139.19 g/mol) . Current availability data indicate it is temporarily out of stock, suggesting high demand or synthesis challenges .

Properties

CAS No.

1240529-21-8

Molecular Formula

C8H13NO

Molecular Weight

139.19

IUPAC Name

3-ethyl-3-azabicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C8H13NO/c1-2-9-4-6-3-7(5-9)8(6)10/h6-7H,2-5H2,1H3

InChI Key

DPOXVLYGMKIJAJ-UHFFFAOYSA-N

SMILES

CCN1CC2CC(C1)C2=O

Canonical SMILES

CCN1CC2CC(C1)C2=O

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The bicyclo[3.1.1]heptane framework is shared among analogs, but substituents at the 3-position critically influence properties:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one Ethyl 1240529-21-8 C₈H₁₃NO 139.19 Flexible aliphatic chain, moderate steric bulk
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Benzyl 1240529-14-9 C₁₃H₁₅NO 201.27 Aromatic ring for π-π interactions
3-Methyl-3-azabicyclo[3.1.1]heptan-6-one Methyl 1240526-26-4 C₇H₁₁NO 125.17 Minimal steric hindrance, higher reactivity
3-Azabicyclo[3.1.1]heptan-6-one HCl H (HCl salt) 1420793-66-3 C₆H₁₀ClNO 147.60 Protonated nitrogen, enhanced water solubility

Key Observations :

  • Ethyl vs.
  • Ethyl vs. Methyl : Ethyl’s larger size may reduce metabolic degradation compared to methyl, which is smaller and more reactive .
  • Salt Forms : The hydrochloride salt (CAS: 1420793-66-3) improves solubility, critical for pharmaceutical formulations .

Physicochemical Properties

Property 3-Ethyl Derivative 3-Benzyl Derivative 3-Methyl Derivative HCl Salt Form
Lipophilicity (LogP) Moderate (~1.5*) High (~2.8*) Low (~0.9*) Low (ionized form)
Solubility Low in water Very low in water Moderate in water High in water
Conformation Chair/boat hybrid Chair/boat hybrid† Flexible Rigid (salt)

*Estimated based on substituent contributions. †X-ray data show variable chair/boat conformations in the piperidine ring, influenced by crystal packing .

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